molecular formula C11H12O5 B3330377 syringoyl methyl ketone CAS No. 6925-65-1

syringoyl methyl ketone

Cat. No.: B3330377
CAS No.: 6925-65-1
M. Wt: 224.21 g/mol
InChI Key: HULVQYKNRRMOBW-UHFFFAOYSA-N
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Description

Syringoyl methyl ketone (C10H12O5) is a naturally occurring aromatic ketone identified as a flavor component in maple syrup. Structurally, it consists of a 4-hydroxy-3,5-dimethoxybenzoyl (syringoyl) group attached to a methyl ketone moiety . Its discovery in maple syrup underscores its role in contributing to the complex flavor profile of natural sweeteners, alongside compounds like vanillin, syringaldehyde, and dihydroconiferyl alcohol .

Properties

IUPAC Name

1-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-6(12)10(13)7-4-8(15-2)11(14)9(5-7)16-3/h4-5,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULVQYKNRRMOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=CC(=C(C(=C1)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Syringoyl methyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Syringoyl methyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of syringoyl methyl ketone involves its interaction with various molecular targets and pathways. The ketone group can undergo nucleophilic addition reactions, while the aromatic ring can participate in electrophilic substitution reactions. These interactions contribute to the compound’s reactivity and potential biological activities .

Comparison with Similar Compounds

Structural and Functional Group Differences

  • Methyl Syringate (CAS 884-35-5) : A methyl ester derivative of syringic acid, differing from syringoyl methyl ketone by the presence of an ester (-COOCH3) instead of a ketone (-COCH3) group. This substitution alters polarity and reactivity, making methyl syringate more hydrolytically stable compared to ketones .
  • Aryl Methyl Ketones: A broad class of compounds with aromatic rings directly bonded to a methyl ketone group.
  • Isopentyl Methyl Ketone : A linear aliphatic ketone (C7H14O) used as a low-density solvent in high-solids coatings. Unlike this compound, it lacks aromaticity and is prized for its volatility and compatibility with industrial formulations .

Physical and Chemical Properties

Compound Key Properties Applications References
This compound Likely solid at RT; aromatic with polar substituents Flavor agent (maple syrup)
Methyl Isobutyl Ketone (MIBK) BP: 116–117°C; flammable liquid; sweet odor Solvent for resins, coatings
Piperonyl Methyl Ketone Requires NIOSH-approved PPE for handling; reactive under heat Intermediate in organic synthesis
Methyl Ethyl Ketone (MEK) BP: 79.6°C; volatile; detectable via GC/MS Industrial solvent, analytical method

Q & A

Q. What are the foundational methods for synthesizing syringoyl methyl ketone in laboratory settings?

this compound can be synthesized via Friedel-Crafts acylation or conjugate addition reactions. For example, reacting syringic acid derivatives with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) facilitates acylation . Alternatively, nucleophilic addition to α,β-unsaturated ketones (analogous to methyl vinyl ketone reactions) can yield substituted methyl ketones . Lab-scale protocols emphasize controlled temperature (0–5°C for exothermic reactions) and inert atmospheres to prevent oxidation.

Q. How can the carbonyl group in this compound be characterized spectroscopically?

  • IR Spectroscopy : Prepare a thin film or KBr pellet and analyze the carbonyl stretch region (1700–1750 cm⁻¹). Methyl ketones exhibit a strong absorption near 1715 cm⁻¹, with additional CH₃ umbrella mode peaks at ~1370 cm⁻¹ .
  • GC-MS : Use a polar capillary column (e.g., DB-WAX) and electron ionization (EI) at 70 eV. Calibrate with standards (2–600 mg/L) and normalize analyte responses using internal standards (e.g., deuterated acetone) .

Q. What experimental precautions are critical when handling this compound derivatives?

Follow NIOSH guidelines for ketone solvents: use fume hoods, wear nitrile gloves, and avoid skin contact due to potential neurotoxicity . For spills, adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory data in this compound biodegradation studies be resolved?

Contradictions in biodegradation pathways (e.g., aerobic vs. anaerobic conditions) require cross-validation via:

  • Isotopic Tracer Studies : Use ¹³C-labeled ketones to track metabolic intermediates.
  • Comparative Genomics : Identify microbial strains (e.g., Ralstonia spp.) with ketone-degrading gene clusters .
  • Kinetic Modeling : Fit biodegradation rates to Michaelis-Menten equations, accounting for substrate inhibition at high concentrations .

Q. What mechanistic insights support this compound’s role in cyclization reactions?

this compound’s α,β-unsaturated carbonyl structure enables participation in Robinson annulation. The reaction proceeds via:

  • Step 1 : Conjugate addition of a nucleophile (e.g., enolate) to the β-carbon.
  • Step 2 : Intramolecular aldol condensation, forming a six-membered ring . Computational studies (DFT) can optimize transition-state geometries and predict regioselectivity.

Q. How do solvent effects influence this compound’s reactivity in catalytic systems?

Polar aprotic solvents (e.g., DMF) stabilize enolate intermediates in aldol reactions, while non-polar solvents (e.g., toluene) favor keto-enol tautomerism. Solvent choice impacts reaction yields and byproduct formation. Use Hansen solubility parameters to screen solvents for optimal activity .

Data Analysis and Interpretation

Q. What statistical models are appropriate for analyzing this compound’s dose-response neurotoxicity?

  • Probit Analysis : Fit neurotoxic endpoints (e.g., motor neuron degradation) to log-dose curves.
  • ANOVA : Compare treatment groups exposed to varying ketone concentrations, with Tukey’s post-hoc test for significance .
  • LC-MS/MS : Quantify urinary metabolites (e.g., syringoyl glucuronide) to correlate internal exposure with neurotoxic effects .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives be reconciled?

  • Dynamic NMR : Resolve tautomeric equilibria by variable-temperature experiments.
  • COSY/HSQC : Assign proton-carbon correlations to distinguish regioisomers.
  • Crystallography : Validate structures via X-ray diffraction to resolve ambiguity .

Tables

Table 1 : Key IR Peaks for this compound

Functional GroupWavenumber (cm⁻¹)Assignment
C=O (ketone)1715Strong stretch
CH₃ (umbrella)1370Symmetric bend
Aromatic C-O1250–1270Syringol ring

Table 2 : GC-MS Parameters for Ketone Analysis

ParameterSetting
ColumnDB-WAX
Ionization ModeEI (70 eV)
Internal Standardd6-Acetone
Calibration Range2–600 mg/L

Q. Citations

  • Synthesis:
  • Spectroscopy:
  • Toxicity:
  • Biodegradation:
  • Data Analysis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
syringoyl methyl ketone

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